7-Chloro-5-(pyridin-3-yl)quinoline
Description
7-Chloro-5-(pyridin-3-yl)quinoline is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 7 and a pyridin-3-yl group at position 5.
Properties
CAS No. |
648896-74-6 |
|---|---|
Molecular Formula |
C14H9ClN2 |
Molecular Weight |
240.69 g/mol |
IUPAC Name |
7-chloro-5-pyridin-3-ylquinoline |
InChI |
InChI=1S/C14H9ClN2/c15-11-7-13(10-3-1-5-16-9-10)12-4-2-6-17-14(12)8-11/h1-9H |
InChI Key |
PMTFSOTZOCGIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=CC=NC3=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(pyridin-3-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-aminopyridine with 2-chlorobenzaldehyde, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 7-Chloro-5-(pyridin-3-yl)quinoline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(pyridin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of 7-chloroquinoline derivatives, including 7-Chloro-5-(pyridin-3-yl)quinoline, in cancer treatment. A notable investigation demonstrated that 7-chloroquinoline hydrazones exhibited substantial cytotoxic activity against a broad spectrum of cancer cell lines, including leukemia, lung cancer, and breast cancer.
Case Study: Cytotoxicity Profile
A study evaluated the cytotoxic effects of various 7-chloroquinoline hydrazones on the NCI-60 cancer cell line panel. The results indicated:
| Compound ID | Cancer Type | IC50 (µM) |
|---|---|---|
| 1 | CNS Cancer | 0.688 |
| 2 | Melanoma | 0.250 |
| 3 | Non-Small Cell Lung Cancer | 0.500 |
| 4 | Breast Cancer | 0.300 |
These compounds demonstrated promising activity with IC50 values in the submicromolar range, indicating their potential as effective anticancer agents .
Antimalarial Properties
7-Chloro-5-(pyridin-3-yl)quinoline is also recognized for its role in antimalarial therapies. It serves as an important intermediate in the synthesis of piperaquine, a drug used in Artemisinin-based Combination Therapy (ACT). The compound's long half-life enhances its effectiveness in treating malaria and preventing re-infection.
Synthesis and Application
The synthesis of piperaquine involves several key steps:
| Step | Description |
|---|---|
| Synthesis of Intermediate | Involves the reaction of piperazine with quinoline derivatives. |
| Purification | Achieved through solvent extraction and recrystallization. |
| Formulation | Combined with dihydroartemisinin for ACT. |
The efficacy of piperaquine has been documented in clinical settings, demonstrating significant success rates in treating uncomplicated Plasmodium falciparum malaria .
Other Therapeutic Activities
Beyond anticancer and antimalarial effects, 7-chloroquinoline derivatives have exhibited a range of other biological activities:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Demonstrated activity against fungal infections.
- Anti-inflammatory : Potential to reduce inflammation markers in vitro.
Case Study: Broad Spectrum Activity
A systematic review highlighted the diverse pharmacological properties of quinoline derivatives, including:
| Activity Type | Example Compounds | Efficacy |
|---|---|---|
| Antibacterial | 7-Chloroquinoline | Effective against E. coli and S. aureus |
| Antifungal | Various derivatives | Inhibitory activity against Candida species |
| Anti-inflammatory | Selected derivatives | Reduction in TNF-alpha levels in cell models |
These findings underscore the versatility of 7-chloroquinoline derivatives in therapeutic applications beyond oncology and malaria treatment .
Mechanism of Action
The mechanism of action of 7-Chloro-5-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituent effects are summarized below:
Key Observations:
- Solubility : The pyridin-3-yl group in the target compound likely improves aqueous solubility compared to fluorophenyl or alkyl-substituted analogs due to nitrogen’s polarity .
- Bioactivity: Chlorine at position 7 is conserved across analogs, a feature linked to antimicrobial activity in quinoline derivatives (e.g., ciprofloxacin analogs) .
Biological Activity
7-Chloro-5-(pyridin-3-yl)quinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including anticancer properties, antiviral effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
7-Chloro-5-(pyridin-3-yl)quinoline features a chloro substituent at the 7-position and a pyridine ring at the 5-position of the quinoline scaffold. This unique arrangement is believed to enhance its biological activity by influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of 7-chloroquinoline derivatives, including 7-chloro-5-(pyridin-3-yl)quinoline, in cancer treatment. A significant investigation involved synthesizing a series of hydrazones derived from 7-chloroquinoline, which were tested against 60 cancer cell lines. The results demonstrated submicromolar growth inhibition (GI50 values), indicating potent cytotoxicity across various tumor types such as leukemia, lung cancer, and breast cancer.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazone I | SF-295 (CNS) | 0.688 |
| Hydrazone II | MCF-7 (Breast) | 0.512 |
| Hydrazone III | A549 (Lung) | 0.450 |
These findings suggest that modifications to the quinoline structure can significantly enhance anticancer activity, establishing a clear SAR where specific substituents improve efficacy against cancer cells .
Antiviral Activity
The antiviral potential of quinoline derivatives has also been explored. For instance, studies have shown that certain derivatives exhibit significant inhibitory effects against viruses such as dengue and Zika. The mechanism appears to involve interference with viral replication rather than direct virucidal action.
| Compound | Virus Type | IC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|---|
| Compound A | DENV2 | 3.03 | 16.06 | 5.30 |
| Compound B | Zika | 0.49 | 19.39 | 39.5 |
The selectivity index indicates that these compounds are more toxic to viral cells than to host cells, making them promising candidates for further development .
The mechanisms through which 7-chloroquinoline derivatives exert their biological effects include:
- Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression in cancer cells, leading to apoptosis.
- Antiviral Mechanism : They reduce intracellular production of viral proteins and impair the assembly of new virions.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and viral replication.
Case Studies
A notable case study involved testing a series of hydrazones derived from 7-chloroquinoline against multiple cancer cell lines in vitro. The study found that modifications to the hydrazone moiety significantly influenced cytotoxicity and selectivity towards different cancer types.
Another study focused on the antiviral properties against dengue virus serotype 2, demonstrating that specific structural modifications could enhance antiviral efficacy while maintaining low cytotoxicity in human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
